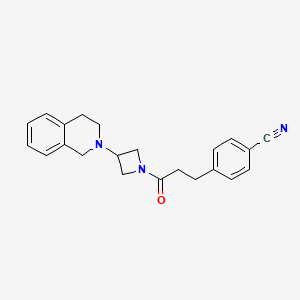

![molecular formula C8H14ClNO2 B2439093 2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride CAS No. 2253632-91-4](/img/structure/B2439093.png)

2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

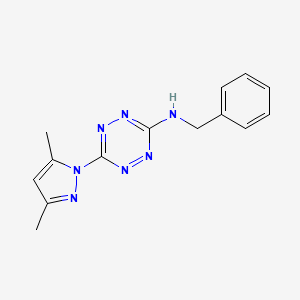

2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride, also known as BCH, is a monoterpenoid . It has been found to reduce L-dopa-elicited responses in dopaminergic neurons of the substantia nigra pars compacta . It is also a potent activator of mitochondrial glutaminase .

Synthesis Analysis

The synthesis of 2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride involves several steps. One synthetic route involves the Diels–Alder reaction using methyl 2-benzamidoacrylate as dienophile . Another approach for the stereoselective synthesis of a- and b-2-aminobicyclo [2.2.1]heptane-2-carboxylic acid involves substrate-controlled α-carboxylation of norbonene monoester .Molecular Structure Analysis

The molecular structure of 2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride has been analyzed using 1H NMR spectroscopy. Intramolecular hydrogen bonding between side chain amides confirmed the turn structure, which had been predicted by Ab initio computational study .Chemical Reactions Analysis

BCH has been found to stimulate the formation of glutamate by mitochondria isolated from rat liver and incubated with 20 mM glutamine . The maximum enhancement was seen with 10 mM BCH .Physical And Chemical Properties Analysis

The molecular formula of 2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride is C8H13NO2 . Its molecular weight is 155.19 g/mol . The IUPAC name is 2-aminobicyclo [2.2.1]heptane-2-carboxylic acid .科学的研究の応用

- Researchers have synthesized ABOC-based oligomers with alternating ABOC and proteinogenic amino acids, exploring their helical conformations and potential applications in drug design .

- ABOC derivatives have been employed in asymmetric synthesis due to their chiral nature. Researchers have achieved efficient asymmetric synthesis of 6-aminobicyclo[2.2.1]heptane-2-carboxylic acid, which acts as a novel γ-turn mimic .

- ABOC derivatives, including (1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride , are used in proteomics research. They may play a role in studying protein structures, interactions, and enzymatic activity .

Peptide Mimicry and Foldamers

Chiral Synthesis and Asymmetric Catalysis

Proteomics Research

作用機序

The inhibitory effect of BCH, associated with the relative sparing of DA effects, suggests that this compound is able to selectively reduce the electrophysiological actions of L-dopa . It is postulated that BCH is a potent activator of mitochondrial glutaminase and that manifestation of its action requires intact organelle structure .

将来の方向性

特性

IUPAC Name |

2-aminobicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c9-6-3-5-1-2-8(6,4-5)7(10)11;/h5-6H,1-4,9H2,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQNYGAGSPGDVFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC1CC2N)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Fluoro-N-[2-[1-[(prop-2-enoylamino)methyl]cyclopropyl]ethyl]-1-benzofuran-2-carboxamide](/img/structure/B2439010.png)

![3-[1-(4-fluorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole](/img/structure/B2439011.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide](/img/structure/B2439018.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)morpholine-4-sulfonamide](/img/structure/B2439021.png)

methanone](/img/structure/B2439023.png)

![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2439026.png)

![4,4-Difluoro-1-[(3-fluorophenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2439027.png)

![Methyl 2-[(2-cyano-3-fluorophenyl)sulfanyl]acetate](/img/structure/B2439031.png)